![molecular formula C16H21N3O5 B14803618 ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
The synthesis of ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions . The reaction is typically carried out in an ethanolic solution, and the structure of the synthesized compound is confirmed through elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data .
Análisis De Reacciones Químicas
Ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other complex organic compounds.
Medicine: It could be explored for its potential therapeutic properties, although further research is needed.
Industry: It may be used in the production of perfumes and flavoring agents due to its ester structure.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in biochemical processes, it may interact with enzymes and other proteins to exert its effects.
Comparación Con Compuestos Similares
Ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate can be compared with other similar esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes and flavoring agents.
Methyl butyrate: Known for its fruity odor and used in flavoring and fragrance industries.
Ethyl propionate: Used in the production of perfumes and as a flavoring agent.
Propiedades
Fórmula molecular |
C16H21N3O5 |
|---|---|
Peso molecular |
335.35 g/mol |
Nombre IUPAC |
ethyl 3-methyl-2-[(E)-C-methyl-N-[(3-nitrobenzoyl)amino]carbonimidoyl]butanoate |
InChI |
InChI=1S/C16H21N3O5/c1-5-24-16(21)14(10(2)3)11(4)17-18-15(20)12-7-6-8-13(9-12)19(22)23/h6-10,14H,5H2,1-4H3,(H,18,20)/b17-11+ |
Clave InChI |
OAFMMMKCPXLOEZ-GZTJUZNOSA-N |
SMILES isomérico |
CCOC(=O)C(C(C)C)/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C |
SMILES canónico |
CCOC(=O)C(C(C)C)C(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


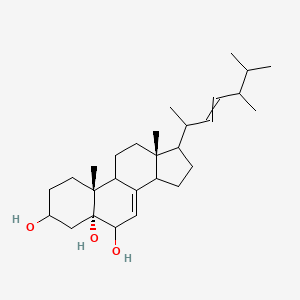

![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
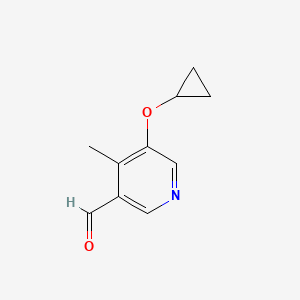
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)

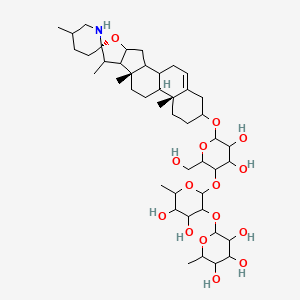
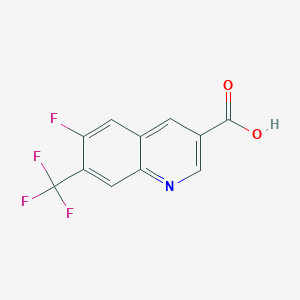
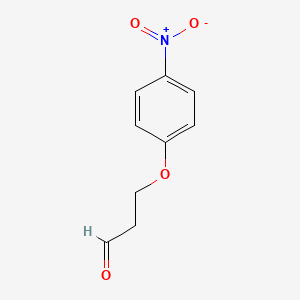
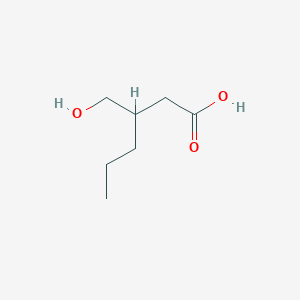
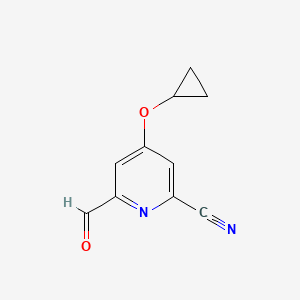
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
